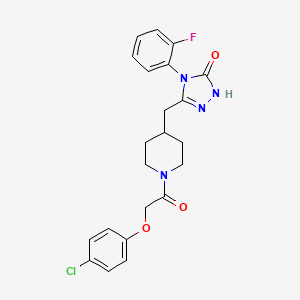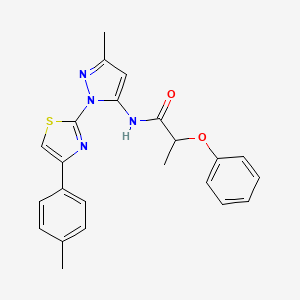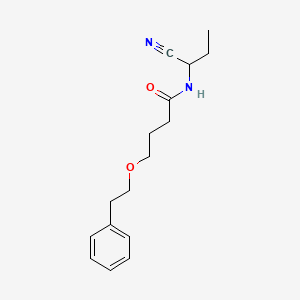![molecular formula C19H20N4O4S2 B2993380 2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 732992-69-7](/img/structure/B2993380.png)
2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C19H20N4O4S2. It has a molecular weight of 432.52 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H20N4O4S2. This indicates that it contains 19 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.52 and a molecular formula of C19H20N4O4S2 . Unfortunately, specific information such as boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications
Acid-Base Properties and Biological Activity
Research on 1,2,4-triazole derivatives has focused on understanding their acid-base properties, which are crucial for their biological activity and potential pharmaceutical applications. The study of acid-base properties of such compounds indicates their relevance in developing drugs with specific absorption characteristics, suggesting their use in creating tablet forms for oral administration due to favorable absorption profiles in acidic environments like the stomach (Kaplaushenko, 2014).
Antimicrobial and Antitumor Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for antimicrobial and antitumor activities. Compounds with this core structure have shown effectiveness against various microorganisms, indicating their potential as antimicrobial agents. Additionally, some derivatives have demonstrated antitumor activities towards specific cancer cell lines, highlighting their promise in cancer therapy (Demirbas et al., 2004), (Hu et al., 2008).
Photoinitiated Polymerization
Sulfur-containing carboxylic acids, related to the specified compound, have been explored as electron donors in photoinduced free-radical polymerizations. These studies are crucial for developing new photopolymerization processes, potentially enabling the creation of novel polymeric materials with specific properties (Wrzyszczyński et al., 2000).
Synthesis and Characterization of Novel Derivatives
Research has also focused on synthesizing and characterizing novel derivatives incorporating the 1,2,4-triazole moiety. These studies contribute to the broader understanding of the chemical behavior, stability, and potential applications of these compounds in various fields, including drug development and materials science (Wang et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
2-[[5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-6-4-8-15(10-13)23-18(20-21-19(23)28-12-17(24)25)14-7-5-9-16(11-14)29(26,27)22(2)3/h4-11H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQVXCQFAODDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)


![4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2993301.png)
![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)

![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2993308.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)

![(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2993315.png)


![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
